4,6-Dichloro-5-(2,3-difluorophenyl)pyrimidin-2-amine
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Overview
Description
4,6-Dichloro-5-(2,3-difluorophenyl)pyrimidin-2-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family. This compound is characterized by the presence of two chlorine atoms at the 4th and 6th positions, and two fluorine atoms on the phenyl ring attached to the 5th position of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-(2,3-difluorophenyl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluoroaniline and 4,6-dichloropyrimidine.
Coupling Reaction: The key step involves a coupling reaction between 2,3-difluoroaniline and 4,6-dichloropyrimidine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Handling of large quantities of starting materials and reagents.
Optimization: Optimization of reaction conditions to maximize yield and purity.
Purification: Purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-5-(2,3-difluorophenyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4th and 6th positions can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the nature of the nucleophile or the oxidizing/reducing agent used. For example, substitution with an amine results in the formation of an aminopyrimidine derivative .
Scientific Research Applications
4,6-Dichloro-5-(2,3-difluorophenyl)pyrimidin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-(2,3-difluorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2-propylthiopyrimidine-5-amine: This compound has similar structural features but with a propylthio group instead of a difluorophenyl group.
2,4-Dichloro-5-fluoropyrimidine: This compound has a fluorine atom at the 5th position instead of a difluorophenyl group.
Uniqueness
4,6-Dichloro-5-(2,3-difluorophenyl)pyrimidin-2-amine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical and biological properties. The difluorophenyl group enhances its lipophilicity and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C10H5Cl2F2N3 |
---|---|
Molecular Weight |
276.07 g/mol |
IUPAC Name |
4,6-dichloro-5-(2,3-difluorophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H5Cl2F2N3/c11-8-6(9(12)17-10(15)16-8)4-2-1-3-5(13)7(4)14/h1-3H,(H2,15,16,17) |
InChI Key |
IHAVFSHDFFHZRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=C(N=C(N=C2Cl)N)Cl |
Origin of Product |
United States |
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